molecular formula C8H8N2O2 B11920027 1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one

1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one

Cat. No.: B11920027
M. Wt: 164.16 g/mol
InChI Key: OZHRGCMSUSIUKS-UHFFFAOYSA-N
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Description

1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features both a pyridine ring and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an azetidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The azetidinone moiety can interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in binding interactions with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its pharmacological activities.

    2-(Pyridin-2-yl)acetic acid: A compound with a similar pyridine structure, used in organic synthesis.

    2-(Pyridin-4-yl)acetate: A derivative with applications in chemical research.

Uniqueness

1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one is unique due to the presence of both the azetidinone and pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-(2-oxoazetidin-3-yl)pyridin-2-one

InChI

InChI=1S/C8H8N2O2/c11-7-3-1-2-4-10(7)6-5-9-8(6)12/h1-4,6H,5H2,(H,9,12)

InChI Key

OZHRGCMSUSIUKS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1)N2C=CC=CC2=O

Origin of Product

United States

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